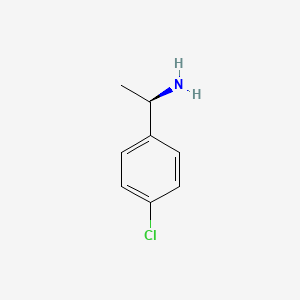

(R)-1-(4-Chlorophenyl)ethylamine

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive;Acute Toxic;Irritant;Environmental Hazard, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

(1R)-1-(4-chlorophenyl)ethanamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H10ClN/c1-6(10)7-2-4-8(9)5-3-7/h2-6H,10H2,1H3/t6-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PINPOEWMCLFRRB-ZCFIWIBFSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C1=CC=C(C=C1)Cl)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H](C1=CC=C(C=C1)Cl)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H10ClN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40364936 | |

| Record name | (R)-1-(4-Chlorophenyl)ethylamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40364936 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

155.62 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

27298-99-3 | |

| Record name | (+)-1-(4-Chlorophenyl)ethylamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=27298-99-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | (R)-1-(4-Chlorophenyl)ethylamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40364936 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

(R)-1-(4-Chlorophenyl)ethylamine: A Comprehensive Technical Guide for Researchers and Drug Development Professionals

This in-depth technical guide serves as a critical resource for researchers, scientists, and drug development professionals engaged in the use of (R)-1-(4-Chlorophenyl)ethylamine. The focus of this document is to provide a holistic understanding of this chiral amine, from its fundamental physicochemical properties to its synthesis and application, underpinned by scientific principles and practical insights to ensure both technical accuracy and field-proven applicability.

Core Molecular Profile and Physicochemical Properties

This compound is a chiral primary amine that serves as a pivotal building block in asymmetric synthesis, particularly within the pharmaceutical industry. The stereochemical integrity of this compound is of utmost importance, as the desired biological activity of many active pharmaceutical ingredients (APIs) is enantiomer-dependent.

Structural and Identification Data

| Property | Value |

| IUPAC Name | (1R)-1-(4-chlorophenyl)ethan-1-amine |

| CAS Number | 27298-99-3[1][2][3][4][5][6][7] |

| Molecular Formula | C8H10ClN[1][2][4][5] |

| Molecular Weight | 155.63 g/mol [1][2][4] |

| Canonical SMILES | C--INVALID-LINK--N |

| InChI Key | PINPOEWMCLFRRB-ZCFIWIBFSA-N[4] |

Key Physicochemical Properties

A thorough understanding of the physicochemical properties of this compound is essential for its effective use in synthesis, purification, and formulation.

| Property | Value | Conditions | Source |

| Appearance | Clear colorless to light yellow liquid | Ambient | |

| Boiling Point | 232 °C | 760 mmHg | [1] |

| Density | 1.110 g/mL | 20 °C | [1][2] |

| Refractive Index (n20/D) | 1.543 | 20 °C | [1][2] |

| Flash Point | 115 °C | Closed Cup | [1] |

| pH | 10.9 | ||

| Optical Rotation ([α]D) | +23.5° | c=2 in Methanol | [1] |

| Water Solubility | Very low solubility | [1] |

Expert Insight: The basicity of the amine (pH 10.9) is a key characteristic, influencing its reactivity and handling. Its very low water solubility and miscibility with common organic solvents dictate the choice of reaction and extraction media. The positive optical rotation confirms the (R)-enantiomer.

Synthesis and Chiral Purity

The industrial production of enantiomerically pure this compound predominantly relies on the resolution of a racemic mixture, which is typically synthesized via reductive amination.

Racemic Synthesis: Reductive Amination

The synthesis of the racemic mixture of 1-(4-chlorophenyl)ethylamine is efficiently achieved through the reductive amination of 4'-chloroacetophenone. This one-pot reaction involves the formation of an imine intermediate from the ketone and an amine source (e.g., ammonia), which is then reduced in situ to the desired amine.

Caption: Workflow for the synthesis of racemic 1-(4-chlorophenyl)ethylamine.

Chiral Resolution via Diastereomeric Salt Formation

The separation of the racemic mixture into its constituent enantiomers is a critical step and is most commonly achieved by forming diastereomeric salts with a chiral resolving agent, such as L-(+)-tartaric acid.

Principle of the Method: The racemic amine, a mixture of (R)- and (S)-enantiomers, is reacted with a single enantiomer of a chiral acid. This results in the formation of two diastereomeric salts: [(R)-amine(+)‑tartrate] and [(S)-amine(+)‑tartrate]. These diastereomers possess different physical properties, most notably solubility, which allows for their separation by fractional crystallization.

Experimental Protocol: Chiral Resolution with L-(+)-Tartaric Acid

This protocol is a self-validating system, where the success of each step is confirmed by the physical properties of the intermediates and the final product.

-

Dissolution of the Resolving Agent: In a suitable reaction vessel, dissolve 7.6 g of L-(+)-tartaric acid in 100 mL of methanol. Gentle heating may be applied to ensure complete dissolution.

-

Causality: Methanol is chosen as the solvent due to its ability to dissolve both the tartaric acid and the amine, while also allowing for the differential solubility of the resulting diastereomeric salts upon cooling.

-

-

Addition of the Racemic Amine: Cautiously add 6.1 mL of racemic 1-(4-chlorophenyl)ethylamine to the tartaric acid solution. An exothermic reaction should be observed.

-

Crystallization of the Diastereomeric Salt: Loosely cover the flask and allow it to stand undisturbed at room temperature. The less soluble diastereomeric salt, the (R)-amine-L-tartrate, will preferentially crystallize out of the solution.

-

Trustworthiness: The formation of a crystalline precipitate is the first validation point of a successful resolution.

-

-

Isolation of the Diastereomeric Salt: Collect the crystals by vacuum filtration and wash them with a small amount of cold methanol to remove any adhering mother liquor containing the more soluble (S)-amine-L-tartrate salt.

-

Liberation of the Free Amine: Transfer the collected crystals to a separatory funnel containing 50 mL of water and add 3-4 mL of a 50% aqueous sodium hydroxide solution. Swirl the funnel until the salt has completely dissolved and two distinct layers are visible.

-

Causality: The strong base deprotonates the ammonium salt, liberating the free amine, which is insoluble in the aqueous layer.

-

-

Extraction and Purification: Extract the aqueous layer with three 10 mL portions of diethyl ether. Combine the organic extracts, dry over anhydrous sodium sulfate, filter, and remove the solvent by rotary evaporation to yield the this compound.

-

Validation: The enantiomeric purity of the final product should be confirmed by polarimetry, comparing the specific rotation of the sample to the literature value.

Caption: Step-by-step workflow for the chiral resolution process.

Chemical Reactivity and Pharmaceutical Applications

The synthetic utility of this compound lies in the reactivity of its primary amine group, making it a valuable precursor for a wide range of chiral molecules.

Key Reactions

-

Amide and Sulfonamide Formation: The amine readily reacts with acyl chlorides, anhydrides, and sulfonyl chlorides to form the corresponding amides and sulfonamides.

-

N-Alkylation and N-Arylation: The nitrogen can be further functionalized through alkylation or arylation reactions.

-

Cyanamide Synthesis: It can undergo electrophilic cyanation, for example with cyanogen bromide, to yield chiral cyanamides, which are versatile synthetic intermediates. A study has reported the synthesis of N-[(1R)-1-(4-Chlorophenyl)ethyl]-cyanamide from this compound in an 84% yield.[8]

Role in Drug Discovery and Development

This compound is a key intermediate in the synthesis of various pharmaceuticals, agrochemicals, and dyestuffs.[2][9] Its incorporation into a molecule can impart specific stereochemistry, which is often crucial for biological activity. While not always a direct starting material for blockbuster drugs, its structural motif is representative of the chiral amines that are fundamental to many synthetic routes. It serves as an important raw material and chiral reagent in organic synthesis.[2][9]

Safety and Handling

Proper handling of this compound is crucial due to its hazardous nature.

| Hazard Class | Statement |

| Acute Toxicity, Oral | Harmful if swallowed (H302) |

| Acute Toxicity, Inhalation | Fatal if inhaled (H330) |

| Skin Corrosion/Irritation | Causes skin irritation (H315) |

| Serious Eye Damage/Irritation | Causes serious eye damage (H318) |

| Skin Sensitization | May cause an allergic skin reaction (H317) |

| Aquatic Hazard | Toxic to aquatic life with long lasting effects (H411) |

Precautionary Measures:

-

Engineering Controls: Use only in a well-ventilated area, preferably in a chemical fume hood.[6]

-

Personal Protective Equipment (PPE): Wear protective gloves, chemical safety goggles, and a lab coat. In case of inadequate ventilation, use a respiratory protection.

-

Handling: Avoid contact with skin, eyes, and clothing. Do not breathe vapors or mist.[6]

-

Storage: Keep the container tightly closed in a dry, cool, and well-ventilated place. Store locked up.[6]

Conclusion

This compound is a fundamentally important chiral building block in modern organic synthesis. Its well-defined physicochemical properties, coupled with established methods for its stereoselective synthesis, make it a valuable tool for researchers and drug development professionals. A comprehensive understanding of its synthesis, reactivity, and safe handling, as detailed in this guide, is paramount for its successful application in the creation of novel and effective chemical entities.

References

- 1. 27298-99-3 CAS MSDS (this compound) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 2. This compound | 27298-99-3 [chemicalbook.com]

- 3. fishersci.nl [fishersci.nl]

- 4. (1R)-1-(4-chlorophenyl)ethan-1-amine | C8H10ClN | CID 1715226 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. keyorganics.net [keyorganics.net]

- 6. assets.thermofisher.com [assets.thermofisher.com]

- 7. 27298-99-3 CAS Manufactory [m.chemicalbook.com]

- 8. researchgate.net [researchgate.net]

- 9. alfa-chemistry.com [alfa-chemistry.com]

An In-depth Technical Guide to (R)-1-(4-Chlorophenyl)ethylamine

Prepared by: Gemini, Senior Application Scientist

Introduction

(R)-1-(4-Chlorophenyl)ethylamine is a chiral primary amine of significant interest in the fields of organic synthesis and pharmaceutical development. Its stereochemically defined structure makes it a valuable chiral building block and resolving agent for the synthesis of enantiomerically pure compounds, particularly active pharmaceutical ingredients (APIs). This guide provides a comprehensive overview of its chemical and physical properties, detailed synthetic and analytical protocols, and key applications, tailored for researchers, scientists, and drug development professionals.

Core Identifiers and Physicochemical Properties

Precise identification and understanding the physicochemical properties of a compound are fundamental for its effective use in research and development.

| Identifier | Value | Source(s) |

| CAS Number | 27298-99-3 | [1][2][3] |

| IUPAC Name | (1R)-1-(4-chlorophenyl)ethan-1-amine | [3] |

| Synonyms | (R)-(+)-1-(4-Chlorophenyl)ethylamine, (R)-4-Chloro-α-methylbenzylamine | [3] |

| Molecular Formula | C₈H₁₀ClN | [1][2][3] |

| Molecular Weight | 155.63 g/mol | [1][3] |

| Canonical SMILES | CC(C1=CC=C(C=C1)Cl)N | [2] |

| InChI Key | PINPOEWMCLFRRB-UHFFFAOYNA-N | [2] |

Physicochemical Data:

| Property | Value | Source(s) |

| Appearance | Clear colorless to pale yellow liquid | [2][3] |

| Boiling Point | 232 °C | [3] |

| Density | 1.110 g/mL at 20 °C | [3] |

| Refractive Index (n20/D) | 1.543 | [1][3] |

| Optical Activity [α]/D | +26.0 ± 2.0°, c = 5 in ethanol | [3] |

| Storage Temperature | 2-8°C, under inert gas (Nitrogen or Argon) | [3] |

Synthesis of this compound

The synthesis of the enantiomerically pure (R)-amine is typically achieved through a two-stage process: the synthesis of the racemic amine followed by chiral resolution. Asymmetric synthesis is also a viable, though often more complex, alternative.

Part 1: Synthesis of Racemic 1-(4-Chlorophenyl)ethylamine via Reductive Amination

The most common laboratory-scale synthesis starts from the commercially available ketone, 4'-chloroacetophenone. The process involves the formation of an imine intermediate, which is then reduced to the amine. This is known as reductive amination.[4][5][6][7]

Causality of Experimental Choices:

-

Imine Formation: The reaction between the ketone (4'-chloroacetophenone) and an ammonia source (like ammonium formate in the Leuckart reaction or ammonia with a dehydrating agent) forms an imine. This step is crucial as it introduces the nitrogen atom.[5][7]

-

Reduction: A reducing agent is required to convert the C=N double bond of the imine to a C-N single bond. Sodium borohydride (NaBH₄) is a common and effective choice for this transformation due to its selectivity for carbonyls and imines.[6][8] Using a milder reducing agent like sodium cyanoborohydride (NaBH₃CN) can allow for a one-pot reaction, as it selectively reduces the imine in the presence of the ketone.[6][8]

Experimental Protocol: Reductive Amination

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 4'-chloroacetophenone (1 equivalent) in methanol.

-

Imine Formation: Add ammonium acetate (10 equivalents) to the solution. Stir the mixture at room temperature for 1-2 hours to facilitate the formation of the imine.

-

Reduction: Cool the reaction mixture in an ice bath. Slowly add sodium borohydride (NaBH₄) (1.5 equivalents) portion-wise, ensuring the temperature remains below 20°C.

-

Reaction Monitoring: After the addition is complete, allow the reaction to warm to room temperature and stir for an additional 12-16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting ketone is consumed.

-

Work-up: Quench the reaction by the slow addition of water. Remove the methanol under reduced pressure. Add diethyl ether to the aqueous residue and basify with a 2M NaOH solution to a pH > 12 to deprotonate the amine salt.

-

Extraction and Purification: Separate the organic layer. Extract the aqueous layer twice more with diethyl ether. Combine the organic extracts, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude racemic 1-(4-chlorophenyl)ethylamine. The product can be further purified by vacuum distillation.

Part 2: Chiral Resolution using (+)-Tartaric Acid

Chiral resolution via the formation of diastereomeric salts is a classical and highly effective method for separating enantiomers.[9][10] The basic amine enantiomers react with a chiral acid, such as tartaric acid, to form a pair of diastereomeric salts with different solubilities, allowing for their separation by fractional crystallization.[9][10][11]

Causality of Experimental Choices:

-

Resolving Agent: (+)-Tartaric acid is a readily available and inexpensive chiral acid that forms crystalline salts with many amines. The differing spatial arrangements of the (R)-amine/(+)-tartrate and (S)-amine/(+)-tartrate salts lead to different crystal packing and thus different solubilities in a given solvent.

-

Solvent Selection: The choice of solvent (typically an alcohol like methanol or ethanol) is critical. The ideal solvent will maximize the solubility difference between the two diastereomeric salts, allowing one to crystallize selectively while the other remains in solution.

Experimental Protocol: Chiral Resolution

-

Salt Formation: Dissolve the racemic 1-(4-chlorophenyl)ethylamine (1 equivalent) in methanol. In a separate flask, dissolve (+)-tartaric acid (0.5 equivalents, as it is a diacid) in a minimal amount of hot methanol.

-

Crystallization: Slowly add the hot tartaric acid solution to the amine solution with stirring. Allow the mixture to cool slowly to room temperature, and then place it in a refrigerator (4°C) for several hours to promote crystallization.

-

Isolation of Diastereomeric Salt: Collect the precipitated crystals (the less soluble diastereomeric salt) by vacuum filtration and wash them with a small amount of cold methanol.

-

Liberation of the Free Amine: Suspend the collected crystals in water and add a 2M NaOH solution until the pH is > 12. This will deprotonate the amine, breaking the salt.

-

Extraction and Purification: Extract the aqueous solution three times with dichloromethane. Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the enantiomerically enriched this compound.

-

Enantiomeric Purity Check: Determine the enantiomeric excess (ee) of the product using chiral HPLC (see analytical section below). Recrystallization of the diastereomeric salt may be necessary to achieve higher enantiomeric purity.

Synthesis and Resolution Workflow

Caption: Workflow for the synthesis and resolution of this compound.

Analytical Characterization

Spectroscopic Analysis

-

¹H NMR (Proton Nuclear Magnetic Resonance): The ¹H NMR spectrum is used to confirm the structure of the molecule. Expected signals in CDCl₃ are:

-

A doublet around 1.4-1.5 ppm corresponding to the three methyl (CH₃) protons.

-

A broad singlet around 1.6-2.0 ppm for the two amine (NH₂) protons.

-

A quartet around 4.1-4.2 ppm for the single methine (CH) proton.

-

Two doublets in the aromatic region (7.2-7.4 ppm) corresponding to the four protons on the chlorophenyl ring.

-

-

¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): The ¹³C NMR spectrum confirms the carbon framework. Expected signals are:

-

A signal around 25 ppm for the methyl carbon.

-

A signal around 50 ppm for the methine carbon.

-

Four signals in the range of 125-145 ppm for the aromatic carbons.

-

-

IR (Infrared) Spectroscopy: IR spectroscopy helps identify the functional groups present.

-

A characteristic N-H stretching band (a doublet for a primary amine) will appear in the region of 3300-3500 cm⁻¹.

-

C-H stretching bands for the aromatic and aliphatic portions will be observed around 3000-3100 cm⁻¹ and 2850-2950 cm⁻¹, respectively.

-

A C-Cl stretching band will be present in the fingerprint region, typically around 1090 cm⁻¹.

-

-

Mass Spectrometry (MS): Mass spectrometry confirms the molecular weight of the compound.

-

The electron ionization (EI) mass spectrum will show a molecular ion peak (M⁺) at m/z 155 and a characteristic M+2 peak at m/z 157 with an intensity of about one-third of the M⁺ peak, due to the ³⁷Cl isotope.

-

A common fragmentation pattern is the loss of a methyl group, resulting in a prominent peak at m/z 140.[12]

-

Chiral Purity Analysis

Determining the enantiomeric excess (ee) is critical. Chiral High-Performance Liquid Chromatography (HPLC) is the most common and reliable method.[13][14]

Causality of Experimental Choices:

-

Chiral Stationary Phase (CSP): Polysaccharide-based CSPs, such as those with cellulose or amylose derivatives (e.g., Chiralpak® IA, IB, or Chiralcel® OD), are highly effective for separating chiral amines.[15] These phases create a chiral environment where the two enantiomers interact differently, leading to different retention times.

-

Mobile Phase: A normal-phase mobile phase, typically a mixture of an alkane (like hexane) and an alcohol (like isopropanol or ethanol), is used. The ratio of these solvents is optimized to achieve good resolution and reasonable analysis time.[13]

-

Derivatization (Optional): For improved detection sensitivity or to enhance chiral recognition, the amine can be derivatized with an agent like 4-chloro-7-nitro-1,2,3-benzoxadiazole (NBD-Cl).[14]

Experimental Protocol: Chiral HPLC

-

System: An HPLC system equipped with a UV detector.

-

Column: Chiralpak® IA column (or equivalent polysaccharide-based CSP), 4.6 x 250 mm, 5 µm.

-

Mobile Phase: A mixture of n-Hexane and Isopropanol (IPA) in a 90:10 (v/v) ratio. Additive: 0.1% diethylamine (DEA) to improve peak shape.

-

Flow Rate: 1.0 mL/min.

-

Column Temperature: 25 °C.

-

Detection: UV at 220 nm.

-

Sample Preparation: Prepare a solution of the amine at approximately 1 mg/mL in the mobile phase.

-

Injection: Inject 10 µL of the sample. The two enantiomers will elute at different retention times, allowing for the calculation of the enantiomeric excess by integrating the peak areas.

Chiral HPLC Analysis Workflow

Caption: Workflow for the determination of enantiomeric purity by chiral HPLC.

Applications in Drug Development

This compound is a key chiral intermediate in the synthesis of several pharmaceutical compounds. Its defined stereochemistry is often essential for the biological activity of the final drug molecule.

-

Akt Kinase Inhibitors: A notable application is in the synthesis of AZD5363 , a potent inhibitor of Akt kinases, which are crucial in cell signaling pathways implicated in cancer. The (R)-1-(4-chlorophenyl)ethyl group is incorporated into the molecule as an N-substituted moiety, and this specific enantiomer was found to be significantly more potent than its (S)-counterpart, highlighting the importance of stereochemistry for target binding.[16]

-

Chiral Reagent: It is widely used as a chiral reagent and intermediate in the synthesis of various pharmaceuticals, agrochemicals, and dyestuffs.[3][17]

-

Precursor for Biologically Active Compounds: Its structural similarity to phenylethylamine suggests potential interactions with neurotransmitter systems, making it a valuable precursor for developing new drug candidates targeting the central nervous system.[18]

Safety and Handling

This compound is a corrosive and hazardous chemical that requires careful handling.

-

Hazards: It can cause severe skin burns and eye damage.[19][20] It may also be harmful if swallowed or inhaled.

-

Personal Protective Equipment (PPE): Always handle this compound in a well-ventilated fume hood. Wear appropriate PPE, including chemical-resistant gloves, safety goggles, a face shield, and a lab coat.[19]

-

Storage: Store in a tightly sealed container under an inert atmosphere (nitrogen or argon) in a cool, dry, and well-ventilated area, away from incompatible materials such as acids and strong oxidizing agents.[3][20]

-

First Aid:

-

Skin Contact: Immediately flush skin with plenty of water for at least 15 minutes and remove contaminated clothing. Seek immediate medical attention.

-

Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.

-

Ingestion: Do not induce vomiting. Rinse mouth with water and seek immediate medical attention.

-

References

- 1. 27298-99-3 CAS MSDS (this compound) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 2. 370650250 [thermofisher.com]

- 3. This compound | 27298-99-3 [chemicalbook.com]

- 4. researchgate.net [researchgate.net]

- 5. scispace.com [scispace.com]

- 6. masterorganicchemistry.com [masterorganicchemistry.com]

- 7. Reductive Amination - Wordpress [reagents.acsgcipr.org]

- 8. Reductive Amination - Common Conditions [commonorganicchemistry.com]

- 9. Chiral resolution - Wikipedia [en.wikipedia.org]

- 10. Chiral_resolution [chemeurope.com]

- 11. rsc.org [rsc.org]

- 12. mass spectrum of ethylamine C2H7N CH3CH2NH2 fragmentation pattern of m/z m/e ions for analysis and identification of ethanamine image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]

- 13. researchgate.net [researchgate.net]

- 14. Enantiomer Separation of Chiral Amines and Amino Acid Esters on Polysaccharide Phenylcarbamates Derived Chiral Stationary Phases [yakhak.org]

- 15. phx.phenomenex.com [phx.phenomenex.com]

- 16. pubs.acs.org [pubs.acs.org]

- 17. alfa-chemistry.com [alfa-chemistry.com]

- 18. Buy this compound | 27298-99-3 [smolecule.com]

- 19. 1-(4-氯苯基)乙胺 97% | Sigma-Aldrich [sigmaaldrich.com]

- 20. fishersci.com [fishersci.com]

Synthesis of Enantiopure (R)-1-(4-Chlorophenyl)ethylamine: A Technical Guide

Introduction

Enantiopure amines are critical building blocks in the pharmaceutical and fine chemical industries, where stereochemistry dictates biological activity. (R)-1-(4-Chlorophenyl)ethylamine is a key chiral intermediate used in the synthesis of various active pharmaceutical ingredients (APIs). The demand for enantiomerically pure forms of such intermediates is driven by stringent regulatory requirements and the desire to develop more selective and efficacious drugs with improved safety profiles. This technical guide provides an in-depth overview of the principal synthetic pathways to obtain enantiopure this compound, designed for researchers, scientists, and professionals in drug development. We will explore enzymatic kinetic resolution, classical diastereomeric salt resolution, and asymmetric synthesis, offering detailed protocols, mechanistic insights, and a comparative analysis to inform methodology selection.

Physicochemical Properties of this compound

A thorough understanding of the physicochemical properties of the target molecule is fundamental for its synthesis, purification, and characterization.

| Property | Value | Reference |

| Molecular Formula | C₈H₁₀ClN | --INVALID-LINK-- |

| Molecular Weight | 155.63 g/mol | --INVALID-LINK-- |

| Appearance | Clear colorless to yellow liquid | --INVALID-LINK-- |

| Boiling Point | 232 °C | --INVALID-LINK-- |

| Density | 1.110 g/mL at 20 °C | --INVALID-LINK-- |

| Refractive Index (n²⁰/D) | 1.543 | --INVALID-LINK-- |

| Specific Rotation [α]²⁰/D | +26.0 ± 2.0°, c = 5 in ethanol | --INVALID-LINK-- |

| Solubility | Soluble in DMSO, insoluble in water | --INVALID-LINK-- |

Strategic Approaches to Enantiopure Synthesis

The synthesis of enantiopure this compound can be broadly categorized into three main strategies:

-

Enzymatic Kinetic Resolution: This highly selective method utilizes enzymes to preferentially react with one enantiomer of a racemic mixture, leaving the other enantiomer unreacted and thus enriched.

-

Diastereomeric Salt Resolution: A classical and robust technique that involves the formation of diastereomeric salts with a chiral resolving agent, which can then be separated based on their different physical properties, such as solubility.[1][2]

-

Asymmetric Synthesis: This approach aims to directly synthesize the desired enantiomer from a prochiral precursor using a chiral catalyst or auxiliary, offering high atom economy.

The following sections will delve into the technical details of each of these pathways.

Pathway 1: Enzymatic Kinetic Resolution

Enzymatic kinetic resolution is a powerful and green chemistry approach for obtaining enantiopure amines.[2] The high stereoselectivity of enzymes often leads to products with excellent enantiomeric excess (e.e.) under mild reaction conditions. For the resolution of racemic 1-(4-chlorophenyl)ethylamine, lipases and penicillin acylases are particularly effective.

Lipase-Catalyzed Kinetic Resolution using Candida antarctica Lipase B (CAL-B)

Candida antarctica lipase B (CAL-B), often immobilized as Novozym 435, is a versatile and widely used biocatalyst for the kinetic resolution of amines via enantioselective acylation.[3] The enzyme preferentially acylates the (S)-enantiomer, leaving the desired (R)-enantiomer unreacted.

-

Enzyme: CAL-B is chosen for its broad substrate scope and high enantioselectivity in the acylation of primary amines.[3] Immobilization enhances its stability and facilitates reuse.

-

Acyl Donor: Ethyl acetate is a common, inexpensive, and effective acyl donor that also serves as the solvent.[3]

-

Solvent: While ethyl acetate can act as the solvent, other organic solvents like hexane can be used to fine-tune the reaction conditions and improve enantioselectivity.[3]

-

Temperature: The reaction is typically run at a slightly elevated temperature (e.g., 40 °C) to increase the reaction rate without significantly compromising enzyme stability or selectivity.

-

Reaction Setup: To a solution of racemic 1-(4-chlorophenyl)ethylamine (1.0 g, 6.42 mmol) in hexane (20 mL), add ethyl acetate (0.68 mL, 6.93 mmol) and immobilized CAL-B (Novozym 435, 20 mg).

-

Reaction Conditions: Stir the mixture at 40 °C and monitor the reaction progress by chiral HPLC.

-

Work-up: Once approximately 50% conversion is reached, filter off the enzyme. The filtrate contains the unreacted this compound and the acylated (S)-N-(1-(4-chlorophenyl)ethyl)acetamide.

-

Purification: The (R)-amine can be separated from the amide by extraction with an acidic aqueous solution. The amine will be protonated and move to the aqueous phase, while the amide remains in the organic phase. Basification of the aqueous layer followed by extraction with an organic solvent will yield the enantiopure (R)-amine.

This method can yield this compound with >99% e.e. at approximately 50% conversion.[3]

Penicillin G Acylase (PGA) Catalyzed Kinetic Resolution

Penicillin G acylase (PGA) from Escherichia coli is another highly effective enzyme for the kinetic resolution of chiral amines. It catalyzes the enantioselective acylation of the (S)-enantiomer, leaving the (R)-enantiomer.

The catalytic mechanism of PGA involves the formation of a covalent acyl-enzyme intermediate.[4] The active site serine residue attacks the acyl donor, forming the intermediate and releasing the alcohol portion of the ester. The (S)-amine then acts as a nucleophile, attacking the acyl-enzyme intermediate to form the corresponding amide, regenerating the free enzyme. The enzyme's chiral pocket sterically hinders the (R)-amine from productively binding and reacting.

Caption: Penicillin Acylase Kinetic Resolution Workflow.

-

Enzyme Preparation: Use either commercially available immobilized PGA or immobilize the enzyme on a suitable support like epoxy resins for enhanced stability and reusability.[5]

-

Reaction Mixture: In a buffered aqueous solution (e.g., phosphate buffer, pH 7.5), add racemic 1-(4-chlorophenyl)ethylamine and an acyl donor such as phenylacetic acid methyl ester.

-

Reaction Control: Maintain the pH of the reaction mixture at the optimal level for the enzyme (typically around 7.5-8.0) by the controlled addition of a base to neutralize the acid formed during the reaction.

-

Monitoring and Work-up: Monitor the reaction by chiral HPLC. When the conversion reaches approximately 50%, stop the reaction. Separate the unreacted (R)-amine from the (S)-amide by extraction.

Pathway 2: Diastereomeric Salt Resolution

This classical method remains a robust and scalable approach for the separation of enantiomers.[6] It relies on the principle that diastereomers have different physical properties, allowing for their separation by techniques like fractional crystallization.[1][2] For the resolution of the basic 1-(4-chlorophenyl)ethylamine, a chiral acid is used as the resolving agent. (+)-O,O'-Dibenzoyl-D-tartaric acid is a commonly used and effective resolving agent for this purpose.[1]

The racemic amine, a mixture of (R)- and (S)-enantiomers, is reacted with a single enantiomer of a chiral acid, in this case, (+)-O,O'-dibenzoyl-D-tartaric acid. This acid-base reaction forms two diastereomeric salts: [(R)-amine · (+)-acid] and [(S)-amine · (+)-acid]. These diastereomers have different crystal lattice energies and solubilities in a given solvent. By carefully selecting the solvent and crystallization conditions, one diastereomer will be less soluble and will preferentially crystallize, allowing for its separation by filtration. The enantiomerically enriched amine is then liberated from the isolated salt by treatment with a base.[1][7]

Caption: Diastereomeric Salt Resolution Workflow.

-

Salt Formation: Dissolve racemic 1-(4-chlorophenyl)ethylamine (10.0 g, 64.2 mmol) in methanol (100 mL). In a separate flask, dissolve (+)-O,O'-dibenzoyl-D-tartaric acid (11.5 g, 32.1 mmol, 0.5 equivalents) in methanol (100 mL), warming gently if necessary. Slowly add the acid solution to the amine solution with stirring.

-

Crystallization: Allow the mixture to stand at room temperature. The diastereomeric salt of the (R)-amine should begin to crystallize. Cooling the mixture in an ice bath can promote further crystallization.

-

Isolation: Collect the crystals by vacuum filtration and wash them with a small amount of cold methanol.

-

Liberation of the Amine: Suspend the collected diastereomeric salt in water and add a 2 M aqueous solution of sodium hydroxide until the pH is >10.

-

Extraction: Extract the liberated (R)-amine with an organic solvent such as diethyl ether or dichloromethane (3 x 50 mL).

-

Purification and Analysis: Combine the organic extracts, dry over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure to yield the enantiomerically enriched this compound. Determine the enantiomeric excess by chiral HPLC.

Pathway 3: Asymmetric Synthesis

Asymmetric synthesis offers the most direct route to a single enantiomer, avoiding the 50% theoretical yield limit of classical resolution methods. Asymmetric transfer hydrogenation of the corresponding imine is a promising strategy.

Asymmetric Transfer Hydrogenation of 4-Chloroacetophenone Imine

This method involves the reduction of a prochiral imine, derived from 4-chloroacetophenone, using a chiral catalyst and a hydrogen donor. Ruthenium-based catalysts with chiral diamine ligands have shown high efficiency and enantioselectivity in such transformations.[8]

-

Precursor: 4-chloroacetophenone is a readily available starting material.

-

Imine Formation: The imine is typically formed in situ by reacting the ketone with an amine source, such as an ammonium salt, in the presence of a dehydrating agent.

-

Catalyst: Chiral ruthenium complexes, for example, those with TsDPEN (N-(p-toluenesulfonyl)-1,2-diphenylethylenediamine) ligands, are highly effective for asymmetric transfer hydrogenation of imines.[9]

-

Hydrogen Source: A mixture of formic acid and triethylamine is a common and convenient hydrogen source.

-

Imine Formation (in situ): In a reaction vessel under an inert atmosphere, combine 4-chloroacetophenone, an ammonium salt (e.g., ammonium formate), and the chiral Ru-catalyst in a suitable solvent (e.g., isopropanol).

-

Hydrogenation: Add the hydrogen donor (e.g., formic acid/triethylamine mixture) to the reaction mixture.

-

Reaction Conditions: Heat the reaction to a suitable temperature (e.g., 40-60 °C) and stir until the reaction is complete, monitoring by TLC or GC.

-

Work-up and Purification: After completion, quench the reaction, and perform an extractive work-up to isolate the crude amine. Purify the product by column chromatography to obtain enantiopure this compound.

Comparative Analysis of Synthesis Pathways

| Parameter | Enzymatic Kinetic Resolution | Diastereomeric Salt Resolution | Asymmetric Synthesis |

| Theoretical Max. Yield | 50% (without racemization) | 50% (without racemization) | 100% |

| Enantiomeric Excess (e.e.) | Typically >99% | High, but may require recrystallization | Often >95% |

| Reaction Conditions | Mild (ambient temp., neutral pH) | Variable, can require heating/cooling cycles | Often requires inert atmosphere and specific temperatures |

| Reagents | Biocatalysts (enzymes) | Stoichiometric chiral resolving agent | Catalytic amount of chiral metal complex |

| Scalability | Good, especially with immobilized enzymes | Excellent, widely used in industry | Good, but catalyst cost can be a factor |

| Green Chemistry Aspects | High (biodegradable catalysts, often in aqueous media) | Moderate (use of organic solvents, potential waste from resolving agent) | Good (catalytic, high atom economy) |

Characterization and Quality Control

Confirmation of the identity and enantiomeric purity of the synthesized this compound is crucial.

Chiral High-Performance Liquid Chromatography (HPLC)

Chiral HPLC is the primary method for determining the enantiomeric excess of the product. A chiral stationary phase (CSP) that can differentiate between the two enantiomers is used.

-

Column: A common choice is a polysaccharide-based chiral column (e.g., Chiralcel OD-H).

-

Mobile Phase: A mixture of hexane and isopropanol with a small amount of a basic additive (e.g., diethylamine) to improve peak shape is typically used.

-

Detection: UV detection at a wavelength where the compound absorbs (e.g., 220 nm).

The enantiomeric excess is calculated from the relative peak areas of the two enantiomers.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR are used to confirm the chemical structure of the synthesized compound. The spectra should be consistent with the structure of 1-(4-chlorophenyl)ethylamine. While standard NMR cannot distinguish between enantiomers, chiral solvating or derivatizing agents can be used to induce diastereotopic shifts, allowing for the determination of enantiomeric purity by NMR.

-

¹H NMR (CDCl₃, 400 MHz): δ 7.28 (d, J = 8.4 Hz, 2H), 7.22 (d, J = 8.4 Hz, 2H), 4.12 (q, J = 6.6 Hz, 1H), 1.60 (br s, 2H, NH₂), 1.37 (d, J = 6.6 Hz, 3H).

-

¹³C NMR (CDCl₃, 100 MHz): δ 144.9, 132.0, 128.5, 127.3, 50.6, 25.5.

Conclusion

The synthesis of enantiopure this compound can be successfully achieved through several distinct pathways. Enzymatic kinetic resolution offers an environmentally friendly route with high enantioselectivity. Diastereomeric salt resolution is a classical, robust, and highly scalable method suitable for industrial production. Asymmetric synthesis, particularly through transfer hydrogenation, provides a direct and atom-economical approach. The choice of the optimal synthetic route will depend on factors such as the desired scale of production, cost considerations, available equipment, and green chemistry objectives. This guide provides the foundational knowledge and practical protocols to enable researchers and drug development professionals to make informed decisions in the synthesis of this critical chiral intermediate.

References

- 1. benchchem.com [benchchem.com]

- 2. Part 6: Resolution of Enantiomers – Chiralpedia [chiralpedia.com]

- 3. researchgate.net [researchgate.net]

- 4. Kinetics of enzyme acylation and deacylation in the penicillin acylase-catalyzed synthesis of beta-lactam antibiotics - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Enhanced catalytic performance of penicillin G acylase by covalent immobilization onto functionally-modified magnetic Ni0.4Cu0.5Zn0.1Fe2O4 nanoparticles | PLOS One [journals.plos.org]

- 6. Diastereomeric Salt Resolution for Separating Chiral Compounds on Larger Scale at BioDuro-BioDuro-Global CRDMO, Rooted in Science [bioduro.com]

- 7. rsc.org [rsc.org]

- 8. scispace.com [scispace.com]

- 9. Amine(imine)diphosphine iron catalysts for asymmetric transfer hydrogenation of ketones and imines - PubMed [pubmed.ncbi.nlm.nih.gov]

Spectroscopic Data for (R)-1-(4-Chlorophenyl)ethylamine: An In-depth Technical Guide

This technical guide provides a detailed analysis of the spectroscopic data for the chiral amine, (R)-1-(4-Chlorophenyl)ethylamine. This compound is a critical building block in the synthesis of various pharmaceuticals and agrochemicals, making its unambiguous identification and characterization paramount for researchers, scientists, and drug development professionals. This document will delve into the nuclear magnetic resonance (NMR) and infrared (IR) spectroscopic properties of this molecule, offering insights into the interpretation of its spectra and the underlying chemical principles.

Introduction

This compound, with the CAS number 27298-99-3, is a primary amine featuring a stereocenter at the carbon adjacent to the amino group.[1][2] Its structure consists of a 4-chlorophenyl ring attached to an ethylamine moiety. The chirality of this compound is often crucial for its biological activity, necessitating precise analytical techniques to confirm its enantiomeric purity and structural integrity. Spectroscopic methods, particularly NMR and IR, are indispensable tools for this purpose. While direct spectral data for the parent amine can be elusive in public databases, the analysis of closely related and well-characterized derivatives provides a robust framework for understanding its spectroscopic signature. This guide will leverage data from a synthesized derivative to elucidate the expected spectral features of this compound.

Molecular Structure and Spectroscopic Correlation

The key to interpreting the spectroscopic data lies in understanding the molecular structure and the electronic environment of each atom. The diagram below illustrates the structure of this compound and the expected correlations with its NMR and IR spectra.

Caption: Molecular structure of this compound with key spectroscopic correlations.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique for elucidating the carbon-hydrogen framework of a molecule. The chemical shift (δ) of a nucleus is dependent on its local electronic environment, providing a unique fingerprint of the molecular structure.

¹H NMR Spectroscopy

The proton NMR spectrum of this compound is expected to show distinct signals for the aromatic protons, the methine proton (CH), the amine protons (NH₂), and the methyl protons (CH₃). The interpretation of these signals is based on their chemical shift, integration, and multiplicity (splitting pattern).

Expected ¹H NMR Data (based on derivative analysis in CDCl₃)

| Proton Assignment | Expected Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration |

| Aromatic (Ar-H) | ~ 7.30 - 7.40 | Multiplet | - | 4H |

| Methine (CH) | ~ 4.1 - 4.4 | Quartet | ~ 6.9 | 1H |

| Amine (NH₂) | ~ 1.5 - 2.0 (variable) | Broad Singlet | - | 2H |

| Methyl (CH₃) | ~ 1.5 | Doublet | ~ 6.9 | 3H |

Causality Behind Experimental Observations:

-

Aromatic Protons: The protons on the 4-chlorophenyl ring are expected to appear in the aromatic region (typically 7.0-8.0 ppm). The electron-withdrawing nature of the chlorine atom will deshield these protons, shifting them downfield. The para-substitution pattern will likely result in a complex multiplet that may appear as two distinct doublets under higher resolution.

-

Methine Proton: The proton on the chiral center (Cα) is adjacent to both the aromatic ring and the nitrogen atom. This environment causes a significant downfield shift. Its signal is split into a quartet by the three equivalent protons of the neighboring methyl group, following the n+1 rule.

-

Amine Protons: The chemical shift of the NH₂ protons is highly variable and concentration-dependent due to hydrogen bonding. These protons often appear as a broad singlet because of rapid chemical exchange with each other and with trace amounts of water in the solvent. This exchange decouples them from the neighboring methine proton.

-

Methyl Protons: The methyl protons are shielded compared to the other protons and thus appear at the highest field (lowest ppm value). The signal is split into a doublet by the single neighboring methine proton.

¹³C NMR Spectroscopy

The ¹³C NMR spectrum provides information about the carbon skeleton of the molecule. Each unique carbon atom gives rise to a distinct signal.

Expected ¹³C NMR Data (based on derivative analysis in CDCl₃)

| Carbon Assignment | Expected Chemical Shift (δ, ppm) |

| C1 (Ar-C) | ~ 140 - 145 |

| C4 (Ar-C-Cl) | ~ 132 - 135 |

| C2, C6 (Ar-CH) | ~ 128 - 130 |

| C3, C5 (Ar-CH) | ~ 127 - 129 |

| Cα (Methine) | ~ 50 - 55 |

| CH₃ (Methyl) | ~ 20 - 25 |

Causality Behind Experimental Observations:

-

Aromatic Carbons: The aromatic carbons resonate in the downfield region (100-150 ppm). The carbon atom attached to the chlorine (C4) and the carbon atom attached to the ethylamine side chain (C1) will have distinct chemical shifts due to the electronic effects of their substituents. The remaining four aromatic carbons will appear as two signals due to the symmetry of the para-substituted ring.

-

Aliphatic Carbons: The methine carbon (Cα) is deshielded by the adjacent nitrogen atom and the aromatic ring, causing it to appear in the 50-55 ppm range. The methyl carbon is the most shielded carbon and will appear at the highest field.

Experimental Protocol for NMR Spectroscopy

A self-validating protocol for acquiring NMR spectra is crucial for obtaining reliable data.

References

An In-depth Technical Guide to the Molecular Structure and Stereochemistry of (R)-1-(4-Chlorophenyl)ethylamine

Introduction

(R)-1-(4-Chlorophenyl)ethylamine is a chiral primary amine of significant interest in the pharmaceutical and fine chemical industries. Its stereospecific structure serves as a crucial building block in the asymmetric synthesis of a variety of bioactive molecules. This guide provides a comprehensive overview of its molecular architecture, stereochemical properties, synthesis, analytical characterization, and applications, tailored for researchers, scientists, and professionals in drug development.

Molecular Structure and Physicochemical Properties

This compound, with the chemical formula C₈H₁₀ClN, possesses a well-defined molecular structure that dictates its chemical behavior and utility in stereoselective transformations.

Structural Elucidation

The molecule consists of a 4-chlorophenyl ring attached to an ethylamine backbone, with a chiral center at the carbon atom bonded to the amino group, the phenyl ring, a methyl group, and a hydrogen atom.

Systematic Name: (1R)-1-(4-chlorophenyl)ethan-1-amine

Stereochemistry: The (R)-Enantiomer

The designation "(R)" refers to the specific spatial arrangement of the substituents around the chiral center, as determined by the Cahn-Ingold-Prelog (CIP) priority rules. In this enantiomer, the substituents are prioritized as follows:

-

-NH₂ (highest atomic number directly attached)

-

-C₆H₄Cl (higher atomic number of chlorine gives priority over the methyl group's carbon)

-

-CH₃

-

-H (lowest priority)

When viewed with the lowest priority group (-H) pointing away, the sequence from highest to lowest priority (-NH₂ → -C₆H₄Cl → -CH₃) proceeds in a clockwise direction, hence the (R) designation. This specific three-dimensional arrangement is fundamental to its role in asymmetric synthesis, where it imparts chirality to the target molecules.

Physicochemical Data

A summary of the key physicochemical properties of this compound is presented in the table below. These properties are critical for its handling, storage, and application in various chemical processes.

| Property | Value | Reference(s) |

| Molecular Formula | C₈H₁₀ClN | |

| Molecular Weight | 155.63 g/mol | |

| Appearance | Clear colorless to yellow liquid | |

| Density | 1.110 g/mL at 20 °C | |

| Boiling Point | 232 °C | |

| Melting Point | 222-224 °C | |

| Refractive Index (n²⁰/D) | 1.543 | |

| Optical Activity ([α]/D) | +26.0 ± 2.0°, c = 5 in ethanol | |

| pKa | 8.82 ± 0.10 (Predicted) | |

| Water Solubility | Very low | |

| CAS Number | 27298-99-3 |

Synthesis and Chiral Resolution

The industrial production of enantiomerically pure this compound primarily relies on the resolution of the racemic mixture, as this is often more cost-effective than asymmetric synthesis for this specific molecule.

Racemic Synthesis

The racemic 1-(4-chlorophenyl)ethylamine can be synthesized through various standard organic chemistry methods, with a common approach being the reductive amination of 4-chloroacetophenone.

Chiral Resolution via Diastereomeric Salt Formation

The most prevalent method for obtaining the (R)-enantiomer is through diastereomeric salt formation using a chiral resolving agent, typically a chiral acid like L-(+)-tartaric acid.

Causality Behind Experimental Choices: The principle of this method lies in the differential solubility of the two diastereomeric salts formed between the racemic amine and the enantiomerically pure acid. Diastereomers, unlike enantiomers, have different physical properties, including solubility in a given solvent system. L-(+)-tartaric acid is a widely used resolving agent due to its availability, low cost, and effectiveness in forming crystalline salts with many amines.

-

Salt Formation: A solution of racemic 1-(4-chlorophenyl)ethylamine in a suitable solvent (e.g., methanol or ethanol) is treated with a stoichiometric amount of L-(+)-tartaric acid.

-

Crystallization: The mixture is heated to ensure complete dissolution and then slowly cooled. The diastereomeric salt of (R)-1-(4-chlorophenyl)ethylammonium L-(+)-tartrate, being less soluble, will preferentially crystallize out of the solution.

-

Isolation: The crystalline salt is isolated by filtration.

-

Liberation of the Free Amine: The isolated diastereomeric salt is then treated with a base (e.g., NaOH or NaHCO₃) to neutralize the tartaric acid and liberate the free this compound.

-

Extraction and Purification: The enantiomerically enriched amine is extracted with an organic solvent and purified by distillation.

Caption: Workflow for the chiral resolution of 1-(4-chlorophenyl)ethylamine.

Analytical Characterization

Ensuring the enantiomeric purity and structural integrity of this compound is paramount for its application in pharmaceutical synthesis. This is achieved through a combination of chromatographic and spectroscopic techniques.

Enantiomeric Purity Analysis by Chiral HPLC

High-Performance Liquid Chromatography (HPLC) with a chiral stationary phase (CSP) is the gold standard for determining the enantiomeric excess (e.e.) of chiral compounds.

Causality Behind Experimental Choices: Polysaccharide-based CSPs, such as those derived from cellulose or amylose, are highly effective for the separation of a wide range of chiral molecules, including amines. The chiral recognition mechanism involves the formation of transient diastereomeric complexes between the enantiomers and the chiral selector on the stationary phase, leading to different retention times. Normal phase chromatography often provides better selectivity for such separations.

-

Column: A polysaccharide-based chiral column (e.g., Chiralcel® OD-H or Chiralpak® AD-H).

-

Mobile Phase: A mixture of n-hexane and isopropanol (e.g., 90:10 v/v), with a small amount of an amine modifier like diethylamine (DEA) to improve peak shape.

-

Flow Rate: 1.0 mL/min.

-

Detection: UV at 220 nm.

-

Sample Preparation: The sample is dissolved in the mobile phase at a concentration of approximately 1 mg/mL.

This method allows for the baseline separation of the (R)- and (S)-enantiomers, enabling accurate quantification of the enantiomeric excess.

Caption: Process flow for enantiomeric purity analysis by chiral HPLC.

Spectroscopic Characterization

Spectroscopic methods are used to confirm the molecular structure of the compound.

The IR spectrum of this compound will exhibit characteristic absorption bands corresponding to its functional groups.

-

N-H Stretch: A pair of medium peaks in the region of 3300-3400 cm⁻¹ for the primary amine.

-

C-H Stretch (Aromatic): Peaks slightly above 3000 cm⁻¹.

-

C-H Stretch (Aliphatic): Peaks just below 3000 cm⁻¹.

-

C=C Stretch (Aromatic): Peaks in the 1450-1600 cm⁻¹ region.

-

C-N Stretch: In the 1020-1250 cm⁻¹ range.

-

C-Cl Stretch: A strong peak typically in the 1090-1015 cm⁻¹ region for a p-substituted chlorobenzene.

-

¹H NMR: The proton NMR spectrum provides information about the chemical environment of the hydrogen atoms.

-

Aromatic Protons: Two doublets in the aromatic region (typically δ 7.0-7.5 ppm) due to the para-substitution pattern.

-

Methine Proton (-CH): A quartet around δ 4.1-4.3 ppm, coupled to the methyl protons.

-

Amino Protons (-NH₂): A broad singlet that can appear over a wide range and is exchangeable with D₂O.

-

Methyl Protons (-CH₃): A doublet around δ 1.3-1.5 ppm, coupled to the methine proton.

-

-

¹³C NMR: The carbon NMR spectrum indicates the different carbon environments.

-

Aromatic Carbons: Four signals in the aromatic region (typically δ 120-150 ppm), with the carbon attached to the chlorine showing a distinct chemical shift.

-

Methine Carbon (-CH): A signal around δ 50-60 ppm.

-

Methyl Carbon (-CH₃): A signal in the upfield region, around δ 20-25 ppm.

-

Applications in Drug Development

This compound is a valuable chiral building block in the synthesis of numerous active pharmaceutical ingredients (APIs). Its primary role is to introduce a specific stereocenter into the target molecule, which is often crucial for its pharmacological activity.

One notable example of its application is in the synthesis of Sertraline, an antidepressant marketed under the brand name Zoloft®. While not a direct precursor in the most common industrial synthesis of Sertraline, it serves as a key resolving agent for an intermediate, demonstrating the importance of such chiral amines in accessing enantiomerically pure pharmaceuticals.

The presence of the chloro-substituent is also significant, as halogenated compounds are prevalent in medicinal chemistry and can influence the pharmacokinetic and pharmacodynamic properties of a drug.

Conclusion

This compound is a cornerstone chiral intermediate with a well-defined molecular structure and stereochemistry. Its synthesis through chiral resolution and rigorous analysis by techniques like chiral HPLC are essential for ensuring the enantiomeric purity required for pharmaceutical applications. A thorough understanding of its properties and the causality behind the experimental choices in its synthesis and analysis is crucial for researchers and professionals in the field of drug development.

Racemic mixture vs enantiopure 1-(4-chlorophenyl)ethylamine properties

An In-depth Technical Guide to the Properties of Racemic versus Enantiopure 1-(4-chlorophenyl)ethylamine

Authored by: A Senior Application Scientist

Abstract

1-(4-chlorophenyl)ethylamine is a pivotal chiral amine, widely utilized as a building block in the synthesis of pharmaceuticals and agrochemicals.[1][2] Its stereochemistry is of paramount importance, as the biological activity of its derivatives is often enantiomer-specific. This guide provides a comprehensive technical examination of the distinct properties of 1-(4-chlorophenyl)ethylamine when present as a racemic mixture versus its enantiopure (R) and (S) forms. We will delve into the fundamental physicochemical differences, present a detailed protocol for chiral separation by High-Performance Liquid Chromatography (HPLC), and explore the underlying principles of chiral recognition that make this separation possible. This document is intended for researchers, scientists, and drug development professionals who require a deep, practical understanding of handling and analyzing this critical chiral intermediate.

Introduction to Chirality: The Case of 1-(4-chlorophenyl)ethylamine

Chirality is a fundamental geometric property of molecules that are non-superimposable on their mirror images, much like a person's left and right hands. These non-superimposable mirror-image molecules are known as enantiomers . A racemic mixture , or racemate, is an equimolar (50:50) mixture of two enantiomers.[3] While enantiomers share identical physical properties in an achiral environment (e.g., boiling point, density, refractive index), they differ in their interaction with plane-polarized light and other chiral entities.[4]

This distinction is critically important in drug development, where often only one enantiomer (the eutomer) is responsible for the desired therapeutic effect, while the other (the distomer) may be inactive or, in some cases, cause harmful side effects.[2] Therefore, the ability to separate, quantify, and utilize enantiopure forms of chiral building blocks like 1-(4-chlorophenyl)ethylamine is essential for the synthesis of safe and effective active pharmaceutical ingredients (APIs).

Comparative Physicochemical Properties

The primary physical property that distinguishes enantiomers is their optical activity. A solution of a pure enantiomer will rotate the plane of polarized light in a specific direction, a phenomenon measured as the specific rotation ([α]).[5] The (R)- and (S)-enantiomers of 1-(4-chlorophenyl)ethylamine rotate light in equal but opposite directions. The racemic mixture, containing equal amounts of both, exhibits no net optical rotation.

While most bulk physical properties are identical for the pure enantiomers, the properties of the racemic mixture can sometimes differ, particularly the melting point, depending on whether it crystallizes as a racemic compound or a conglomerate.

Table 1: Physicochemical Data for Racemic and Enantiopure 1-(4-chlorophenyl)ethylamine

| Property | Racemic (±) | (R)-(+)-Enantiomer | (S)-(-)-Enantiomer |

| CAS Number | 6299-02-1[1] | 27298-99-3[6][7] | 4187-56-8[8][9] |

| Molecular Weight | 155.62 g/mol [1][10] | 155.63 g/mol [7] | 155.62 g/mol [8] |

| Appearance | Liquid | Colorless to Yellow Liquid[11] | Liquid[8] |

| Boiling Point | 105 °C @ 10 Torr[12] | 232 °C[7] | 232°C[8][13] |

| Melting Point | 140-141 °C[12] | 222-224 °C[7] | Not specified |

| Density (at 20°C) | ~1.11 g/mL[12] | 1.110 g/mL[7] | 1.11 g/mL[8] |

| Refractive Index (n20/D) | 1.543 | 1.543[7] | 1.5418[8][13] |

| Specific Rotation [α] | 0° (by definition) | +23.5° (c=2, MeOH)[7] | -23.5° (c=2, MeOH)[8] |

| Solubility | Sparingly soluble in water[14] | Insoluble in water, Soluble in DMSO[15] | Soluble in water at 25°C 11 g/L[16] |

Note: Some discrepancies in reported values (e.g., boiling and melting points) can arise from different measurement conditions and purities. The data presented are compiled from various chemical supplier and database sources.

Chiral Separation by HPLC: A Validated Protocol

High-Performance Liquid Chromatography (HPLC) using a Chiral Stationary Phase (CSP) is the most powerful and widely used technique for the analytical and preparative separation of enantiomers.[17] The underlying principle is the formation of transient, diastereomeric complexes between the enantiomers and the chiral selector on the CSP, which have different interaction energies and thus different retention times.[3]

Causality in Method Development

The choice of CSP and mobile phase is critical for achieving successful chiral resolution. For primary amines like 1-(4-chlorophenyl)ethylamine, polysaccharide-based CSPs (e.g., cellulose or amylose derivatives) are highly effective.[18] These phases offer a rich combination of chiral recognition mechanisms, including hydrogen bonding, dipole-dipole, and π-π interactions, as well as steric hindrance within the chiral grooves of the polysaccharide structure.

A normal-phase elution mode, typically using a mixture of an alkane (like n-hexane) and an alcohol modifier (like isopropanol or ethanol), is often the starting point.[18] The alcohol modifier plays a crucial role by competing with the analyte for polar interaction sites on the CSP. Adjusting the concentration of the alcohol is the primary tool for optimizing retention and resolution; reducing the alcohol percentage generally increases retention and can improve the separation factor (α).[18]

Step-by-Step Experimental Protocol

Objective: To resolve the (R)- and (S)-enantiomers of 1-(4-chlorophenyl)ethylamine from a racemic mixture.

1. Instrumentation and Materials:

-

HPLC system with a quaternary or binary pump, autosampler, column thermostat, and UV/Vis detector.

-

Chiral Stationary Phase: Polysaccharide-based column (e.g., Chiralcel® OD-H, 250 x 4.6 mm, 5 µm).[18]

-

Solvents: HPLC-grade n-hexane and isopropanol (IPA).

-

Sample: Racemic 1-(4-chlorophenyl)ethylamine.

2. Mobile Phase Preparation:

-

Prepare the mobile phase, e.g., 90:10 (v/v) n-Hexane:Isopropanol .[18]

-

Filter the mobile phase through a 0.45 µm membrane filter to remove particulates.

-

Degas the mobile phase for 15-20 minutes using an ultrasonic bath or an online degasser to prevent bubble formation in the pump.

3. System Preparation and Equilibration:

-

Purge the HPLC system thoroughly with the mobile phase to ensure no residual solvents from previous analyses remain.

-

Equilibrate the Chiralcel® OD-H column with the mobile phase at a flow rate of 1.0 mL/min for at least 30-60 minutes, or until a stable, flat baseline is achieved on the detector.

4. Sample Preparation:

-

Prepare a stock solution of racemic 1-(4-chlorophenyl)ethylamine in the mobile phase at a concentration of approximately 1.0 mg/mL.

-

Dilute this stock solution to a working concentration of 0.1 mg/mL using the mobile phase.

-

Filter the final sample solution through a 0.45 µm syringe filter to prevent column blockage.

5. Chromatographic Conditions:

-

Flow Rate: 1.0 mL/min[18]

-

Injection Volume: 10 µL

-

Column Temperature: 25°C (controlled)

-

Detection: UV at 220 nm or 254 nm

6. Data Analysis:

-

Integrate the two resulting peaks. In a successful separation of a racemic standard, the peak areas for the two enantiomers should be approximately equal.

-

Calculate the resolution (Rs) between the peaks. A baseline resolution (Rs ≥ 1.5) is typically desired for accurate quantification.

Workflow Visualization

The following diagram outlines the complete workflow for the chiral HPLC analysis.

Caption: Workflow for Chiral HPLC Separation.

Mechanism of Enantiomeric Recognition

The separation of enantiomers on a polysaccharide-based CSP is a complex process governed by stereoselective interactions. The stationary phase, composed of cellulose or amylose derivatives, has a well-defined helical structure creating chiral grooves. The functional groups on the 1-(4-chlorophenyl)ethylamine molecule—the amine (-NH2), the phenyl ring, and the methyl group—interact with the CSP.

The (R) and (S) enantiomers approach and fit into these chiral grooves differently. One enantiomer will achieve a more stable, lower-energy fit due to a more favorable combination of interactions (e.g., hydrogen bonding from the amine to the carbamate groups on the CSP, π-π stacking with the phenyl ring). This more stable transient diastereomeric complex results in a longer retention time on the column. The other enantiomer, forming a less stable complex, spends more time in the mobile phase and elutes earlier.

Caption: Differential Interaction with Chiral Stationary Phase.

Conclusion and Future Outlook

The distinction between racemic and enantiopure 1-(4-chlorophenyl)ethylamine is not merely academic; it is a critical consideration with profound implications for chemical synthesis and drug safety. While the bulk physical properties of the enantiomers are identical, their chiroptical properties and, more importantly, their interactions with other chiral systems are fundamentally different.

This guide has outlined these differences and provided a robust, field-tested HPLC protocol for their separation and analysis. The ability to control and confirm the stereochemical purity of intermediates like 1-(4-chlorophenyl)ethylamine is a non-negotiable requirement in modern pharmaceutical development. As the demand for more specific and safer drugs continues to grow, the mastery of chiral chemistry and analysis will remain an indispensable skill for scientists and researchers in the field.

References

- 1. 1-(4-氯苯基)乙胺 97% | Sigma-Aldrich [sigmaaldrich.cn]

- 2. mdpi.com [mdpi.com]

- 3. sigmaaldrich.com [sigmaaldrich.com]

- 4. masterorganicchemistry.com [masterorganicchemistry.com]

- 5. Specific rotation - Wikipedia [en.wikipedia.org]

- 6. (R)-1-(4-CHLOROPHENYL)ETHYLAMINE | 27298-99-3 [chemicalbook.com]

- 7. 27298-99-3 CAS MSDS (this compound) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 8. 4187-56-8 (S)-1-(4-Chlorophenyl)ethylamine AKSci J92874 [aksci.com]

- 9. (S)-1-(4-chlorophenyl)ethylamine 95% | CAS: 4187-56-8 | AChemBlock [achemblock.com]

- 10. 1-(4-Chlorophenyl)ethylamine 97 6299-02-1 [sigmaaldrich.com]

- 11. This compound, 97%, 98% ee 1 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]

- 12. echemi.com [echemi.com]

- 13. (S)-(-)-1-(4-Chlorophenyl)ethylamine, ChiPros 94% 1 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]

- 14. 1-(4-Chlorophenyl)Ethylamine Detailed Information, Properties, Uses, Safety, Synthesis | Buy from Reliable China Supplier [nj-finechem.com]

- 15. (R)-(+)-1-(4-Chlorophenyl)ethylamine, ChiPros™ 97%, ee 98% | Fisher Scientific [fishersci.ca]

- 16. fishersci.pt [fishersci.pt]

- 17. phx.phenomenex.com [phx.phenomenex.com]

- 18. benchchem.com [benchchem.com]

(R)-1-(4-Chlorophenyl)ethylamine: A Comprehensive Technical Guide to Commercial Suppliers, Purity Grades, and Analytical Characterization

An In-depth Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

(R)-1-(4-Chlorophenyl)ethylamine is a chiral amine of significant interest in the pharmaceutical industry, serving as a critical building block in the asymmetric synthesis of various active pharmaceutical ingredients (APIs). Its stereospecific configuration is paramount to the efficacy and safety of the final drug product, making a thorough understanding of its commercial availability, purity, and analytical characterization essential for researchers and developers. This guide provides a comprehensive overview of reputable commercial suppliers, the nuances of available purity grades, and detailed, field-proven methodologies for assessing its chemical and enantiomeric purity.

Chiral amines, such as this compound, are integral to modern drug development due to their versatile reactivity and prevalence in biologically active molecules.[1] The distinct three-dimensional arrangement of atoms in a chiral molecule can lead to significantly different pharmacological and toxicological profiles between enantiomers.[2] Consequently, regulatory bodies like the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA) have stringent requirements for the stereoisomeric purity of drug substances and their intermediates.[2][3]

This guide is designed to be a practical resource, offering not just data, but also the scientific rationale behind the selection of suppliers and analytical methods, empowering professionals to make informed decisions in their research and development endeavors.

Commercial Suppliers and Purity Grades

A variety of chemical suppliers offer this compound, with purity grades tailored to different applications, from early-stage research to cGMP-compliant manufacturing of pharmaceutical intermediates. The selection of a supplier should be based on the required purity, available documentation (e.g., Certificate of Analysis, Safety Data Sheet), and the scale of supply needed.

Table 1: Prominent Commercial Suppliers of this compound

| Supplier | Reported Purity/Grade | CAS Number | Noteworthy Information |

| Sigma-Aldrich (Merck) | 97% | 27298-99-3 | Offers various quantities for research and development purposes. Provides access to Certificates of Analysis for specific batches. |

| Thermo Fisher Scientific (Alfa Aesar) | ChiPros™, 97%, ee 98% | 27298-99-3 | The "ChiPros™" line indicates products specifically for chiral applications. Provides detailed Certificates of Analysis with enantiomeric excess data. |

| BLDpharm | ≥98% | 27298-99-3 | A supplier of pharmaceutical intermediates, often catering to bulk and custom synthesis needs.[4] |

| Xiamen Hisunny Chemical Co., Ltd | Not specified, inquire for details | 27298-99-3 | A supplier specializing in pharmaceutical intermediates, offering various scales of production.[5] |

| Chongqing Chemdad | Not specified, inquire for details | 6299-02-1 (racemate) | While the racemate is listed, inquiries for the specific (R)-enantiomer are recommended.[6] |

| ChemicalBook | Various suppliers listed | 27298-99-3 | A platform that aggregates data from multiple suppliers, providing a broad overview of availability.[7] |

Understanding Purity Grades:

The purity of this compound is typically defined by two key parameters:

-

Chemical Purity: This refers to the percentage of the desired compound in the material, with the remainder being process-related impurities or starting materials. It is commonly determined by Gas Chromatography (GC) or High-Performance Liquid Chromatography (HPLC). For most research applications, a chemical purity of ≥97% is acceptable.

-

Enantiomeric Excess (ee): This is a measure of the stereochemical purity of the sample. It is defined as the absolute difference between the mole fractions of the two enantiomers. For pharmaceutical applications, a high enantiomeric excess (typically >99%) is crucial to minimize potential off-target effects from the undesired (S)-enantiomer.[]

Analytical Characterization: Ensuring Quality and Purity

A robust analytical workflow is critical to verify the identity and purity of this compound. This section details the primary analytical techniques and provides exemplary protocols.

Structural Elucidation by Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR (300 MHz, CDCl₃):

-

δ 7.38–7.28 (m, 4H, Ar-H): Aromatic protons on the chlorophenyl ring.

-

δ 4.41 (qd, J = 6.9, 4.2 Hz, 1H, CH): The methine proton adjacent to the nitrogen and the chiral center.

-

δ 4.14 (br s, 1H, NH): The amine proton.

-

δ 1.56 (d, J = 6.9 Hz, 3H, CH₃): The methyl protons.

¹³C NMR (75 MHz, CDCl₃):

-

δ 139.8, 134.2 (s, Cq): Quaternary aromatic carbons.

-

δ 129.1, 127.6 (s, CHarom): Aromatic carbons bearing protons.

-

δ 55.0 (s, CH): The methine carbon of the chiral center.

-

δ 22.0 (s, CH₃): The methyl carbon.

Enantiomeric Purity Determination by Chiral High-Performance Liquid Chromatography (HPLC)

Chiral HPLC is the gold standard for determining the enantiomeric excess of chiral compounds.[10] The separation is achieved using a chiral stationary phase (CSP) that interacts differently with the two enantiomers. Polysaccharide-based CSPs, such as those with cellulose or amylose derivatives, are often effective for the separation of chiral amines.[1][11]

dot

Caption: Workflow for Enantiomeric Purity Determination by Chiral HPLC.

Detailed Protocol for Chiral HPLC Analysis:

This protocol is a robust starting point and may require optimization based on the specific instrument and column used.

-

Instrumentation and Chromatographic Conditions:

-

HPLC System: An Agilent 1260 Infinity II or equivalent, equipped with a quaternary pump, autosampler, column compartment, and a diode-array detector (DAD).

-

Column: Chiralcel® OD-H (250 x 4.6 mm, 5 µm) or a similar polysaccharide-based chiral stationary phase.

-

Mobile Phase: A mixture of n-hexane and isopropanol (IPA). A typical starting ratio is 90:10 (v/v). The ratio can be adjusted to optimize resolution.

-

Flow Rate: 1.0 mL/min.

-

Column Temperature: 30°C.

-

Detection: UV at 220 nm.

-

-

Preparation of Standard and Sample Solutions:

-

Standard Solution: Prepare a solution of racemic 1-(4-Chlorophenyl)ethylamine in the mobile phase at a concentration of approximately 0.1 mg/mL. This is used to confirm the resolution of the two enantiomers.

-

Sample Solution: Accurately weigh and dissolve the this compound sample in the mobile phase to a concentration of approximately 0.1 mg/mL.

-

Filtration: Filter all solutions through a 0.45 µm syringe filter before injection.

-

-

System Suitability:

-

Inject the racemic standard solution to ensure that the two enantiomer peaks are baseline resolved (Resolution > 1.5).

-

The retention times for the two enantiomers should be reproducible.

-

-

Analysis and Calculation:

-

Inject the sample solution.

-

Integrate the peak areas for both the (R)- and (S)-enantiomers.

-

Calculate the enantiomeric excess (ee) using the following formula: %ee = [ (Area of (R)-enantiomer - Area of (S)-enantiomer) / (Area of (R)-enantiomer + Area of (S)-enantiomer) ] x 100%

-

Chemical Purity Assessment by Gas Chromatography (GC)

Gas chromatography with a flame ionization detector (GC-FID) is a standard method for determining the chemical purity of volatile and thermally stable compounds like this compound.

dot

References

- 1. phx.phenomenex.com [phx.phenomenex.com]

- 2. The Significance of Chirality in Drug Design and Development - PMC [pmc.ncbi.nlm.nih.gov]

- 3. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]

- 4. 27298-99-3|(R)-1-(4-Chlorophenyl)ethanamine|BLD Pharm [bldpharm.com]

- 5. buy this compound,this compound suppliers,manufacturers,factories [hisunnychem.com]

- 6. echemi.com [echemi.com]

- 7. 27298-99-3 CAS MSDS (this compound) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 9. mdpi.com [mdpi.com]

- 10. researchgate.net [researchgate.net]

- 11. benchchem.com [benchchem.com]

Navigating the Synthesis Landscape: A Technical Guide to the Safe Handling, Storage, and Disposal of (R)-1-(4-Chlorophenyl)ethylamine